Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate
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Overview
Description
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and hydroxyl groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to the stability and ease of handling of the resulting trifluoroborate salts.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.
Transmetalation: The trifluoroborate anion transfers the organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
- Potassium (3-chloro-5-hydroxyphenyl)trifluoroboranuide
Uniqueness
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations. Its stability and ease of handling further distinguish it from other similar compounds .
Properties
CAS No. |
2149596-15-4 |
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Molecular Formula |
C6H4BF4KO |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-5-hydroxyphenyl)boranuide |
InChI |
InChI=1S/C6H4BF4O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1 |
InChI Key |
LLCJVPLYJCWRJN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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